ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of pyrazole, quinazoline, and benzoate moieties
Preparation Methods
The synthesis of ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate involves multiple steps, typically starting with the preparation of the pyrazole and quinazoline intermediates. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
Ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Pyrazole derivatives: Often used in medicinal chemistry for their versatile biological activities.
Quinazoline derivatives: Explored for their potential therapeutic effects in various diseases. The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C24H27N5O4 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N5O4/c1-4-33-23(32)18-10-6-8-12-20(18)25-21(30)14-28-22(31)17-9-5-7-11-19(17)26-24(28)29-16(3)13-15(2)27-29/h6,8,10,12-13H,4-5,7,9,11,14H2,1-3H3,(H,25,30) |
InChI Key |
RGYRTERHQDIVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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